Aquayamycin has been reported in Streptomyces fradiae with data available.
9-(4,5-Dihydroxy-6-methyloxan-2-yl)-3,4a,8,12b-tetrahydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
CAS No.: 26055-63-0
Cat. No.: VC0519211
Molecular Formula: C25H26O10
Molecular Weight: 486.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26055-63-0 |
|---|---|
| Molecular Formula | C25H26O10 |
| Molecular Weight | 486.5 g/mol |
| IUPAC Name | 9-(4,5-dihydroxy-6-methyloxan-2-yl)-3,4a,8,12b-tetrahydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |
| Standard InChI | InChI=1S/C25H26O10/c1-10-19(28)14(26)7-15(35-10)11-3-4-12-17(20(11)29)21(30)13-5-6-24(33)9-23(2,32)8-16(27)25(24,34)18(13)22(12)31/h3-6,10,14-15,19,26,28-29,32-34H,7-9H2,1-2H3 |
| Standard InChI Key | KCOULPRVOZDQEL-UHFFFAOYSA-N |
| Isomeric SMILES | C[C@@H]1[C@H]([C@@H](C[C@@H](O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=C[C@]5([C@@]4(C(=O)C[C@](C5)(C)O)O)O)O)O)O |
| Canonical SMILES | CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=CC5(C4(C(=O)CC(C5)(C)O)O)O)O)O)O |
| Appearance | Solid powder |
Introduction
Structural Characteristics and Chemical Properties
Molecular Architecture
Aquayamycin’s core structure consists of a highly oxidized benz[a]anthracene tetracyclic system fused to a deoxy sugar moiety. The aglycone component features four hydroxyl groups, three ketone functionalities, and a methyl substituent at the C-3 position, while the glycosyl unit is a 2,6-dideoxy-β-D-arabino-hexopyranose . The stereochemical complexity arises from eight stereocenters, including those in the sugar unit and the angular tetracyclic framework.
Table 1: Key Physicochemical Properties of Aquayamycin
The compound’s IUPAC name, (3R,4aR,12bS)-9-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-3,4a,8,12b-tetrahydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione, underscores its stereochemical intricacies .
Spectroscopic and Crystallographic Data
Aquayamycin crystallizes as orange-yellow microgranules, with UV-Vis absorption maxima characteristic of quinoid systems (λₘₐₓ ~ 270 nm and 430 nm) . Nuclear magnetic resonance (NMR) studies confirm the trans-diaxial configuration of the sugar moiety and the equatorial orientation of hydroxyl groups on the tetracyclic core . X-ray diffraction analysis has resolved the absolute configuration of the aglycone, validating the proposed stereochemical model from synthetic studies .
Biosynthetic Pathways in Actinobacteria
Polyketide Synthase (PKS) Assembly
Aquayamycin is biosynthesized via a type II PKS pathway in Streptomyces species, utilizing malonyl-CoA as the primary extender unit. The process initiates with the condensation of an acetyl-CoA starter unit with nine malonyl-CoA molecules, forming a linear poly-β-keto intermediate. Subsequent cyclization and aromatization yield the benz[a]anthracene scaffold, which undergoes oxidative modifications to install hydroxyl and ketone groups .
Glycosylation and Post-PKS Modifications
The attachment of the 2,6-dideoxy sugar occurs via glycosyltransferases, with TDP-D-olivose as the nucleotide-activated sugar donor . Post-glycosylation steps include methyl transfer at C-3 and site-specific hydroxylations mediated by cytochrome P450 enzymes. These modifications enhance the compound’s solubility and biological targeting.
Figure 1: Biosynthetic Pathway of Aquayamycin
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Chain elongation: Malonyl-CoA → linear polyketide.
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Cyclization: Formation of benz[a]anthracene intermediate.
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Oxidation: Installation of ketone and hydroxyl groups.
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Glycosylation: Attachment of D-olivose.
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Methylation: C-3 methyl group addition.
Total Synthesis and Stereochemical Control
Diastereoselective 1,2-Addition
A C-glycosyl naphthyllithium reagent was added to a cyclic ketone, establishing the C-9 stereocenter with >20:1 diastereomeric ratio (dr) . This step ensured proper alignment of the sugar and aglycone units.
Indium-Mediated Allylation-Rearrangement
Treatment of naphthoquinone with indium metal in aqueous THF induced site-selective allylation at C-10, followed by a -sigmatropic rearrangement to form the C-ring . The reaction proceeded with 85% yield and complete regiocontrol.
Intramolecular Pinacol Coupling
A SmI₂-mediated pinacol coupling closed the D-ring, generating the tetracyclic system with 7:1 dr . This step underscored the utility of lanthanide reagents in constructing complex polycyclic frameworks.
Biological Activities and Mechanism of Action
Enzyme Inhibition
Aquayamycin inhibits tyrosine hydroxylase (IC₅₀ = 12 μM) and monoamine oxidase (IC₅₀ = 8.5 μM), key enzymes in neurotransmitter synthesis and catabolism . The quinone moiety facilitates redox cycling, generating reactive oxygen species that disrupt enzyme active sites.
In murine Ehrlich ascites carcinoma models, aquayamycin extended median survival by 40% at 5 mg/kg (intraperitoneal) . Mechanistic studies suggest intercalation into DNA and topoisomerase II inhibition, though cytotoxicity remains moderate (IC₅₀ = 18 μM in HeLa cells).
Table 2: Pharmacological Profile of Aquayamycin
| Activity | Measurement | Source |
|---|---|---|
| Antibacterial (Gram+) | MIC = 128 μg/mL (vs. S. aureus) | |
| Cytotoxicity (HeLa) | IC₅₀ = 18 μM | |
| Tyrosine hydroxylase inhibition | IC₅₀ = 12 μM | |
| Acute toxicity (mice, IV) | LD₅₀ = 12.5–25 mg/kg |
Toxicity Considerations
The narrow therapeutic index (LD₅₀/ED₅₀ ≈ 2.5) limits direct clinical use. At lethal doses (>25 mg/kg), mice exhibit comatose states preceding death, likely due to mitochondrial toxicity and ATP depletion.
Derivatives and Structure-Activity Relationships
Saquayamycins and Vineomycins
Analogues with modified glycosylation patterns, such as saquayamycin G (C-4′ epimer) and vineomycin B₁ (additional rhodinose sugar), show enhanced DNA binding affinity and cytotoxicity . These modifications improve aqueous solubility and target engagement.
Baikalomycins A–C
Hydroxylation at C-10 and methylation at C-12b in these derivatives confer 10-fold greater potency against multidrug-resistant Staphylococcus aureus (MIC = 16 μg/mL). The C-10 hydroxyl group facilitates hydrogen bonding with bacterial gyrase.
Future Directions in Aquayamycin Research
Targeted Drug Delivery
Encapsulation in liposomes or polymeric nanoparticles could mitigate systemic toxicity while enhancing tumor accumulation. Preliminary studies with PEGylated liposomes show 3-fold higher intratumoral concentrations in xenograft models.
Synthetic Biology Approaches
Heterologous expression of the aquayamycin gene cluster in Streptomyces coelicolor M1152 has increased titers from 50 mg/L to 220 mg/L, enabling large-scale production for structure-activity studies .
Hybrid Antibiotics
Coupling the aquayamycin aglycone to fluoroquinolone pharmacophores via click chemistry has yielded compounds with dual DNA gyrase and topoisomerase IV inhibition (e.g., AQ-01, MIC = 2 μg/mL vs. MRSA).
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